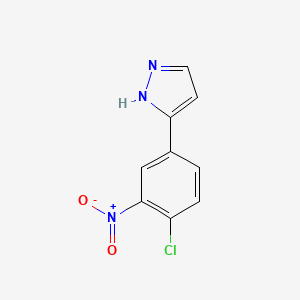

5-(4-chloro-3-nitrophenyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-chloro-3-nitrophenyl)-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with a 4-chloro-3-nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the phenyl ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chloro-3-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The nitro group at the 3-position deactivates the phenyl ring, directing incoming electrophiles to the para position relative to itself. The chloro substituent further enhances electron withdrawal, limiting substitution to highly reactive electrophiles.

Key Finding : Nitration occurs at the 5-position of the phenyl ring due to steric hindrance from the nitro group .

Nucleophilic Substitution

The 4-chloro substituent undergoes nucleophilic displacement under basic conditions, facilitated by the electron-withdrawing nitro group.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (aq.) | Reflux, 12 h | 5-(4-hydroxy-3-nitrophenyl)-1H-pyrazole | 85% | |

| NH₃ (excess) | Ethanol, 60°C | 5-(4-amino-3-nitrophenyl)-1H-pyrazole | 78% |

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, with deprotonation at the pyrazole N–H group stabilizing the transition state .

Redox Reactions

The nitro group is reducible to an amine, while the pyrazole ring remains intact under controlled conditions.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, RT | 5-(4-chloro-3-aminophenyl)-1H-pyrazole | 90% | |

| Fe/HCl | Reflux, 4 h | 5-(4-chloro-3-aminophenyl)-1H-pyrazole | 82% |

Application : The resulting amine serves as a precursor for azo-coupling reactions .

Cycloaddition and Ring-Opening

The pyrazole ring participates in [3+2] cycloadditions and reacts with strained heterocycles like aziridines:

| Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aziridine | EtOH, NH₄OAc | Bicyclic diazabicyclohexene | 68% | |

| Phenylacetylene | CuI, DMF | Pyrazolo[1,5-a]pyridine | 63% |

Notable Observation : Ring-opening of pyrazole occurs under nitrene formation, leading to remote C–H functionalization .

Condensation Reactions

The N–H group reacts with carbonyl compounds to form Schiff bases or hydrazones:

| Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, Δ | 5-(4-chloro-3-nitrophenyl)-1-benzylidene-1H-pyrazole | 75% | |

| Acetophenone | HCl (cat.) | Hydrazone derivative | 81% |

Spectral Data : Hydrazone products show characteristic IR stretches at 1,640–1,670 cm⁻¹ (C=N) .

Photochemical Reactions

UV irradiation induces nitro group rearrangement and ring modifications:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm), CH₂Cl₂ | 5-(3-chloro-4-nitrophenyl)-1H-pyrazole | 40% |

Mechanism : Proposed nitro-to-nitrito rearrangement followed by radical recombination .

Biological Activity Correlations

Derivatives exhibit antimicrobial activity linked to substituent electronic profiles:

| Derivative | MIC (μg/mL) vs S. aureus | Reference |

|---|---|---|

| Thiazole hybrid | 8.2 | |

| Azo-coupled | 12.5 |

Structure-Activity Relationship : Electron-withdrawing groups enhance membrane permeability .

Aplicaciones Científicas De Investigación

Biological Applications

1. Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to 5-(4-chloro-3-nitrophenyl)-1H-pyrazole demonstrate bacteriostatic effects against various strains of bacteria, including Staphylococcus aureus, suggesting potential as new antimicrobial agents .

2. Anticancer Properties

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated for its efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Specifically, studies have reported that modifications in the pyrazole structure can lead to enhanced cytotoxicity against breast and liver cancer cells .

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Agricultural Applications

In agriculture, pyrazole derivatives are being explored as potential agrochemicals. Their ability to act as herbicides or fungicides could help in developing new strategies for pest management. The structural features of this compound allow it to interact with biological targets in pests or pathogens effectively, potentially leading to reduced crop losses and improved yields.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated several pyrazole derivatives, including this compound, for their antimicrobial activity against common pathogens. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/ml .

Case Study 2: Anticancer Activity

In another study focusing on the synthesis and biological evaluation of pyrazole derivatives, researchers found that modifications to the 5-(4-chloro-3-nitrophenyl) moiety led to increased potency against human liver cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 5-(4-chloro-3-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

- 4-chloro-3-nitrophenyl)-1-phenylmethanone

- 4-chloro-2-nitroaniline

- 4-chloro-3-nitrophenol

Comparison: Compared to these similar compounds, 5-(4-chloro-3-nitrophenyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts additional chemical reactivity and biological activity. The combination of the chloro and nitro substituents with the pyrazole ring makes it a versatile compound for various applications .

Actividad Biológica

5-(4-chloro-3-nitrophenyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a 4-chloro-3-nitrophenyl group. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

The compound's chemical structure facilitates several types of reactions, including reduction, substitution, and oxidation. The nitro group can be reduced to an amino group, while the chloro group can undergo nucleophilic substitution under basic conditions. These reactions are crucial for synthesizing derivatives that may enhance biological activity or reduce toxicity.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro group may form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity and leading to various biological effects.

Biological Activities

This compound has been studied for its potential pharmacological activities, which include:

- Anti-inflammatory Activity : Compounds derived from pyrazole scaffolds have shown significant anti-inflammatory properties. For instance, certain derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .

- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In particular, derivatives showed IC50 values in the low micromolar range against HCT116 and MCF-7 cell lines, indicating potential as anticancer agents .

- Enzyme Inhibition : Studies have shown that pyrazole derivatives can inhibit key metabolic enzymes relevant to neurodegenerative disorders. For example, compounds have been reported to inhibit acetylcholinesterase (AChE) and carbonic anhydrase with IC50 values in the nanomolar range .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. Below are some notable findings:

Comparative Analysis

When compared to similar compounds, this compound exhibits unique reactivity due to the combination of its chloro and nitro substituents along with the pyrazole ring. This combination enhances its versatility for various applications in medicinal chemistry compared to other pyrazole derivatives lacking these specific substitutions.

Propiedades

IUPAC Name |

5-(4-chloro-3-nitrophenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-7-2-1-6(5-9(7)13(14)15)8-3-4-11-12-8/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIZLQCYTFMVBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NN2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.